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molecular formula C5H7NOS B088423 (4-methylthiazol-2-yl)methanol CAS No. 13750-63-5

(4-methylthiazol-2-yl)methanol

Cat. No. B088423
M. Wt: 129.18 g/mol
InChI Key: CQMPPPAHJBQCOY-UHFFFAOYSA-N
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Patent
US08916593B2

Procedure details

To a solution of (4-methyl-thiazol-2-yl)-methanol (7.0 g, 54.3 mmol) in DMF (80 mL) was added NBS (10.6 mg, 59.6 mmol), and the mixture was stirred at 50° C. overnight. TLC (petroleum ether:EtOAc 2:1) indicated the reaction was completed. The mixture was diluted with H2O (50 mL) and extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine (50 mL×3), dried over sodium sulfate, and concentrated in vacuum to give the residue which was purified by a silica gel column (petroleum ether:EtOAc 10:1) to give the title compound (11.2 g, 99%) as a brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
10.6 mg
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([CH2:7][OH:8])[S:5][CH:6]=1.C1C(=O)N([Br:16])C(=O)C1>CN(C=O)C.O>[Br:16][C:6]1[S:5][C:4]([CH2:7][OH:8])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
CC=1N=C(SC1)CO
Name
Quantity
10.6 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (50 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to give the residue which
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column (petroleum ether:EtOAc 10:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(N=C(S1)CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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